
4-Amino-2-chloro-6,7-dimethoxyquinazoline
Overview
Description
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is also known by its systematic name, 2-chloro-6,7-dimethoxy-4-quinazolinamine . This compound is characterized by its pale yellow to nearly white crystalline appearance .
Preparation Methods
Multi-Step Synthesis from 3,4-Dimethoxy Benzaldehyde
Reaction Pathway and Key Steps
The method described in CN101353328B begins with commercially available 3,4-dimethoxy benzaldehyde and proceeds through six sequential reactions :
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Oxidation : 3,4-dimethoxy benzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide (25–35%) in a basic solution (NaOH/KOH) at 20–60°C for 2–10 hours.
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Nitration : The benzoic acid derivative undergoes nitration with 65–97% nitric acid in trichloromethane at 15–50°C, yielding 4,5-dimethoxy-2-nitrobenzoic acid.
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Reduction : Iron powder and hydrochloric acid reduce the nitro group in a sodium chloride solution at 60–85°C, forming an intermediate amine.
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Cyclization : Treatment with sodium cyanate at pH 5–7 and 25–35°C produces 2,4-dihydroxy-6,7-dimethoxyquinazoline.
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Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine at 80–120°C, yielding 2,4-dichloro-6,7-dimethoxyquinazoline.
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Amination : Reaction with 20–25% aqueous ammonia at 40–75°C selectively substitutes the 4-position chlorine with an amino group .
Optimization and Yield Enhancements
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Solvent Reduction : The process avoids toxic solvents like DMF or N,N-dimethylaniline, using water-based systems for nitration and cyclization. This reduces production costs and environmental waste .
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Molar Ratios : Key optimizations include a 1:5–15 ratio of 3,4-dimethoxy benzaldehyde to hydrogen peroxide and a 1:3–10 ratio of dihydroxyquinazoline to POCl₃. These adjustments improve yields to 85–92% in the final amination step .
Table 1: Reaction Conditions and Yields for Method 1
Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Oxidation | H₂O₂, NaOH/KOH | 20–60 | 2–10 | 88–95 |
Nitration | HNO₃, CHCl₃ | 15–50 | 2–10 | 75–82 |
Reduction | Fe, HCl, NaCl | 60–85 | 2–10 | 80–88 |
Cyclization | NaOCN, H₂O | 25–35 | 1–5 | 78–85 |
Chlorination | POCl₃ | 80–120 | 2–6 | 90–95 |
Amination | NH₃ (aq.) | 40–75 | 6–16 | 85–92 |
Alternative Route via 3,4-Dimethoxyaniline and Triphosgene
Synthetic Pathway
CN107118165A outlines a shorter three-step process starting from 3,4-dimethoxyaniline :
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Isocyanate Formation : 3,4-dimethoxyaniline reacts with triphosgene in dichloroethane at 10°C, forming 3,4-dimethoxyphenyl isocyanate.
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Cyanourea Synthesis : The isocyanate intermediate is treated with cyanamide under basic conditions to yield 3,4-dimethoxyphenyl cyanourea.
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Cyclization : Heating the cyanourea in acidic media induces cyclization, directly producing 4-amino-2-chloro-6,7-dimethoxyquinazoline .
Advantages and Limitations
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Efficiency : This method reduces the total synthesis steps from six to three, cutting production time by 40%.
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Hazard Considerations : Triphosgene, a toxic reagent, requires careful handling, but its use in stoichiometric amounts minimizes waste compared to traditional phosgene .
Table 2: Key Parameters for Method 2
Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Isocyanate | Triphosgene, C₂H₄Cl₂ | 10 | 2–4 | 90–94 |
Cyanourea | Cyanamide, Base | 25–40 | 3–6 | 85–88 |
Cyclization | H₂SO₄, HCl | 80–100 | 4–8 | 82–87 |
Anthranilic Acid-Based Synthesis
Classical Route and Modifications
As reported in synthetic chemistry literature, anthranilic acid serves as a versatile starting material :
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Chlorination : Anthranilic acid is treated with chlorine gas and NaOH to form 2-chloro-6,7-dimethoxy-4-quinazoline.
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Nitration and Reduction : Nitration with mixed acid (HNO₃/H₂SO₄) followed by catalytic hydrogenation introduces the amino group.
Cost and Scalability
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Raw Material Availability : Anthranilic acid is inexpensive, but the route requires hazardous nitration conditions, limiting industrial adoption.
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Yield : Overall yields range from 70–78%, lower than Methods 1 and 2 .
Comparative Analysis of Industrial Applicability
Table 3: Method Comparison for Industrial Use
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions . Typical conditions involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate:
4-Amino-2-chloro-6,7-dimethoxyquinazoline is primarily recognized as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly notable for its role in the production of antihypertensive drugs such as Doxazosin and Terazosin, which target alpha-1 adrenoceptors. These drugs are essential for managing conditions like hypertension and benign prostatic hyperplasia .
Case Study: Doxazosin Synthesis
The synthesis of Doxazosin involves multiple steps where this compound acts as a pivotal building block. The compound's unique structure allows for further modifications that enhance its therapeutic efficacy. For instance, the introduction of various substituents can optimize binding affinity to the alpha-1 adrenoceptor, leading to improved pharmacological profiles.
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound to study enzyme inhibition and receptor interactions. Its ability to bind selectively to alpha-1 adrenoceptors has made it a valuable tool in exploring cellular signaling pathways and potential drug targets .
Mechanism of Action:
Upon binding to the alpha-1 adrenoceptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium levels and activation of protein kinase C, influencing various physiological responses such as smooth muscle contraction and neurotransmitter release.
Agricultural Chemistry
Development of Agrochemicals:
this compound is also explored for applications in agricultural chemistry. It is involved in the synthesis of agrochemicals like herbicides and fungicides that aim to enhance crop yields and improve pest management strategies .
Material Science
Novel Material Development:
The compound's unique electronic and optical properties make it a candidate for developing novel materials. Researchers are investigating its potential applications in sensors and photovoltaic devices, where specific material characteristics are crucial for performance .
Analytical Chemistry
Standardization in Analytical Methods:
In analytical chemistry, this compound serves as a standard for various analytical methods. Its presence aids in the detection and quantification of related compounds within complex mixtures, enhancing the reliability of analytical results .
Data Table: Summary of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Pharmaceutical Development | Key intermediate for antihypertensive drugs like Doxazosin | Synthesis pathways for Doxazosin |
Biochemical Research | Studying enzyme inhibition and receptor interactions | Mechanism involving alpha-1 adrenoceptors |
Agricultural Chemistry | Development of agrochemicals such as herbicides or fungicides | Enhancing crop yields |
Material Science | Creating novel materials with specific electronic or optical properties | Potential use in sensors |
Analytical Chemistry | Employed as a standard in various analytical methods | Detection/quantification in complex mixtures |
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as alpha-adrenoceptors . The compound binds to these receptors, inhibiting their activity and leading to various physiological effects . The pathways involved include receptor-mediated signaling cascades that ultimately result in the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-2-chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits higher selectivity and potency in binding to alpha-adrenoceptors, making it a valuable intermediate in pharmaceutical synthesis .
Biological Activity
4-Amino-2-chloro-6,7-dimethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and recent research findings.
Target Receptor
The primary target of this compound is the alpha 1-adrenoceptor . This compound exhibits a high binding affinity for this receptor, which plays a crucial role in various physiological processes, including vasoconstriction and blood pressure regulation .
Biochemical Pathway
Upon binding to the alpha 1-adrenoceptor, the compound activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers stimulate the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in smooth muscle contraction and other physiological responses.
Enzyme Inhibition and Antiproliferative Activity
Recent studies have highlighted the potential of this compound as an enzyme inhibitor , particularly against histone deacetylases (HDACs). Research indicates that derivatives of this compound show selective inhibition against HDAC3 and HDAC6, which are implicated in cancer progression . The compound's antiproliferative effects have been observed in various cancer cell lines, demonstrating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. A study synthesized novel derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. The results indicated that certain derivatives exhibited significant inhibition of COX-2, a key enzyme in the inflammatory pathway .
Compound | % Inhibition at 500 µg/ml | IC50 (µg/ml) |
---|---|---|
1 | 60.72 | 2.20 |
2 | 27.93 | 2.91 |
3 | 49.33 | 2.84 |
4 | 55.24 | 1.77 |
Std | 75.32 | 2.20 |
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that compounds derived from this compound exhibited low micromolar antiproliferative activities against breast cancer and hematological cancer cell lines. The mechanism involved apoptosis as a primary pathway for cell death .
- HDAC Inhibition : A specific study on HDAC inhibitors revealed that compounds based on this quinazoline scaffold showed promising selectivity for HDAC3/6 over other isoforms, suggesting a targeted approach for cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-amino-2-chloro-6,7-dimethoxyquinazoline, and how can they be validated experimentally?
- Molecular Formula : C₁₁H₁₁ClN₄O₂; Molecular Weight : 239.66 g/mol; Melting Point : 262–268°C (literature range) .
- Validation Methods :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. Note discrepancies in reported values (e.g., 267–268°C in synthesis protocols vs. 262–268°C in purity assessments ).
- Purity : HPLC with UV detection (λ = 254 nm) or NMR (¹H/¹³C) to confirm absence of byproducts like unreacted 2,4-dichloro-6,7-dimethoxyquinazoline .
Q. What synthetic routes are available for this compound, and what are their critical parameters?
- Primary Route : Ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline in anhydrous ammonia/tetrahydrofuran (THF) at room temperature for 44 hours, yielding 63% product after recrystallization (methanol) .
- Alternative Method : Reflux in dimethyl sulfoxide (DMSO) with hydrazide derivatives, followed by ice-water quenching and ethanol-water crystallization (65% yield) .
- Key Parameters :
- Solvent choice (THF vs. DMSO) affects reaction time and byproduct formation.
- Temperature control during ammonia addition to prevent decomposition.
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and methanol .
- Stability Testing :
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolytic or oxidative degradation .
- Avoid prolonged exposure to light due to potential quinazoline ring photodegradation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported melting points or spectral data?
- Hypothesis : Polymorphism or residual solvent in crystallized product.
- Resolution : Perform thermogravimetric analysis (TGA) to detect solvent retention and X-ray diffraction (XRD) to identify crystalline phases.
Q. How can structural modifications of this compound enhance its bioactivity (e.g., α₁-adrenoceptor antagonism)?
- Structure-Activity Relationship (SAR) Insights :
- The 2-chloro group is critical for binding to α₁B-adrenoceptors, as shown in cyclazosin derivatives .
- Methoxy groups at positions 6 and 7 improve metabolic stability but reduce solubility .
- Methodology :
- Synthesize analogs (e.g., 4-amino-2-fluoro-6,7-dimethoxyquinazoline) and compare binding affinities via radioligand assays .
Q. What advanced analytical techniques are recommended for characterizing degradation products or enantiomeric purity?
- Degradation Analysis :
- LC-MS/MS to identify hydrolytic products (e.g., 4-amino-6,7-dimethoxyquinazoline via dechlorination) .
- Enantiomer Separation :
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) for resolving enantiomers in derivatives like cyclazosin .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Challenges : Exothermic ammonia release; inefficient mixing in large reactors.
- Solutions :
- Use jacketed reactors for temperature control.
- Optimize stirring speed (>500 rpm) to prevent agglomeration.
- Data Table :
Parameter | Lab Scale (30 g) | Pilot Scale (1 kg) |
---|---|---|
Reaction Time | 44 hours | 60 hours |
Yield | 63% | 58% |
Purity (HPLC) | >98% | >95% |
Q. Methodological Considerations
Q. What protocols mitigate impurities from starting materials or side reactions?
- Common Impurities :
- Residual 2,4-dichloro-6,7-dimethoxyquinazoline (detectable via GC-MS).
- Hydrolyzed byproducts (e.g., 4-amino-6,7-dimethoxyquinazoline) .
- Mitigation :
- Recrystallize intermediates (e.g., 2,4-dichloro precursor) with activated charcoal to absorb colored impurities .
Q. How can computational modeling aid in predicting reactivity or biological targets?
- Tools :
Properties
IUPAC Name |
2-chloro-6,7-dimethoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12/h3-4H,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIIAAVGRHKSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057694 | |
Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23680-84-4 | |
Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23680-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6,7-dimethoxy-4-quinazolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6,7-dimethoxyquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG7Z4T71Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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